Chemical structure and properties of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid
Chemical structure and properties of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid
An In-depth Technical Guide to 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid: Synthesis, Characterization, and Properties
Introduction
This technical guide provides a comprehensive overview of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid, a specialized organic compound. Given the absence of extensive dedicated literature for this specific molecule, this document synthesizes information from established chemical principles and data on its core structural components. The molecule incorporates a nitroaromatic moiety, specifically a substituted nitroaniline, linked to a butanoic acid chain. This unique combination of functional groups—a secondary aromatic amine, a methoxy group, a nitro group, and a carboxylic acid—suggests its potential utility as a versatile intermediate in organic synthesis, particularly in the development of novel dyes, materials, or pharmacologically active agents.
The nitro group is strongly electron-withdrawing, which significantly influences the chemical reactivity of the aromatic ring and the acidity of the N-H proton.[1] The butanoic acid tail provides a hydrophilic carboxylic acid handle, suitable for further derivatization, such as amide or ester formation. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering a proposed synthetic pathway, detailed characterization protocols, and an analysis of its predicted chemical properties.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. This section outlines the key identifiers and computed properties for 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid.
Chemical Structure and Identifiers
The compound consists of a 2-methoxy-4-nitroaniline core N-alkylated with a butanoic acid moiety at the 4-position of the alkyl chain.
| Identifier | Value |
| IUPAC Name | 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid |
| Molecular Formula | C₁₁H₁₄N₂O₅ |
| Molecular Weight | 254.24 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)[O-])NCCCC(=O)O |
| CAS Number | Not assigned (as of February 2026) |
Computed Physicochemical Properties
The following properties are calculated based on the molecular structure and provide insight into the compound's expected behavior in various chemical and biological systems.
| Property | Value | Source |
| XLogP3 | 1.8 | Predicted |
| Hydrogen Bond Donors | 2 | Predicted |
| Hydrogen Bond Acceptors | 6 | Predicted |
| Rotatable Bond Count | 6 | Predicted |
| Topological Polar Surface Area | 108 Ų | Predicted |
Proposed Synthesis Pathway
A robust and reproducible synthesis is paramount for obtaining any chemical compound for research or development. As no specific synthesis for 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid is documented, a logical and high-yielding pathway is proposed here based on well-established N-alkylation chemistry.
Rationale for Synthetic Strategy
The most direct approach for synthesizing the target compound is through a nucleophilic substitution reaction. This strategy leverages the nucleophilic character of the amino group on 2-methoxy-4-nitroaniline to displace a leaving group on a C4 carboxylic acid synthon, such as ethyl 4-bromobutanoate .
Causality of Experimental Choices:
-
Starting Materials : 2-Methoxy-4-nitroaniline is a commercially available solid, making it a convenient starting point.[2][3][4] Ethyl 4-bromobutanoate is chosen over the free acid to prevent an undesirable acid-base reaction between the carboxylic acid and the aniline amine, which would inhibit the primary nucleophilic substitution. The ester can be easily hydrolyzed in a subsequent step.
-
Base : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is ideal. These solvents can dissolve the reactants and effectively solvate the cations, leaving the nucleophile more reactive and promoting an Sₙ2 reaction mechanism.
-
Hydrolysis : Basic hydrolysis using sodium hydroxide (NaOH) is a standard and efficient method for converting the intermediate ethyl ester to the final carboxylic acid sodium salt, which can then be acidified to yield the final product.
Proposed Reaction Scheme
The synthesis is proposed as a two-step process: N-alkylation followed by ester hydrolysis.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: N-Alkylation to form Ethyl 4-[(2-methoxy-4-nitrophenyl)amino]butanoate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxy-4-nitroaniline (1.68 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Add 50 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.
-
Add ethyl 4-bromobutanoate (1.50 mL, 10.5 mmol, 1.05 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude ethyl ester intermediate, which can be purified by column chromatography if necessary.
Step 2: Hydrolysis to form 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid
-
Dissolve the crude ethyl ester from Step 1 in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 20 mL of water.
-
Heat the mixture to 60 °C and stir for 2-4 hours, monitoring by TLC until the ester is fully consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Purification and Validation
The final product's purity should be validated before further use.
-
Purification : Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) is the preferred method for obtaining a highly pure solid.
-
Validation : Purity can be confirmed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point. A sharp melting point range indicates high purity.
Structural Elucidation and Characterization
Confirming the chemical structure of a newly synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of the compound's identity.
Rationale for Analytical Techniques
-
NMR Spectroscopy : Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and the chemical environment of each atom.
-
FTIR Spectroscopy : Identifies the specific functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry : Determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR signals are based on standard chemical shift values and spin-spin coupling principles for similar structures.[5] Spectra should be recorded in a solvent like DMSO-d₆ to ensure solubility and observation of exchangeable protons (NH, COOH).
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.1 | br s | 1H | -COOH |
| ~7.75 | d | 1H | Ar-H (H-3) |
| ~7.50 | dd | 1H | Ar-H (H-5) |
| ~7.10 | d | 1H | Ar-H (H-6) |
| ~6.80 | t | 1H | -NH- |
| ~3.90 | s | 3H | -OCH₃ |
| ~3.35 | q | 2H | N-CH₂- |
| ~2.30 | t | 2H | -CH₂-COOH |
| ~1.90 | p | 2H | -CH₂-CH₂-CH₂- |
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~174.5 | C=O (Carboxylic Acid) |
| ~152.0 | Ar-C (C-2, C-OCH₃) |
| ~145.0 | Ar-C (C-1, C-NH) |
| ~139.0 | Ar-C (C-4, C-NO₂) |
| ~126.0 | Ar-CH (C-3) |
| ~115.0 | Ar-CH (C-5) |
| ~110.0 | Ar-CH (C-6) |
| ~56.0 | -OCH₃ |
| ~43.0 | N-CH₂ |
| ~31.0 | -CH₂-COOH |
| ~24.0 | -CH₂-CH₂-CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will confirm the presence of key functional groups.
Table 5: Predicted Characteristic FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3300 | N-H Stretch | Secondary Amine |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H |
| 2980-2850 | C-H Stretch (sp³) | Aliphatic C-H |
| 1715-1700 | C=O Stretch | Carboxylic Acid |
| 1600-1580 | C=C Stretch | Aromatic Ring |
| 1550-1500 (strong) | N=O Asymmetric Stretch | Nitro Group |
| 1385-1335 (strong) | N=O Symmetric Stretch | Nitro Group |
| 1250-1200 | C-O Stretch | Aryl Ether |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be the method of choice.
-
Expected [M+H]⁺ Ion : 255.0924 m/z
-
Expected [M-H]⁻ Ion : 253.0779 m/z
-
Key Fragmentation : Likely fragments would correspond to the loss of the carboxylic acid group (-45 Da), loss of the entire butanoic acid chain, and cleavage at the C-N bond.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for the complete structural characterization.
Potential Applications and Future Research
While the specific applications of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid are yet to be explored, its structure suggests several avenues for future research:
-
Medicinal Chemistry : The nitroaromatic scaffold is present in some therapeutic agents. The compound could serve as a precursor for the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a new site for chemical modification.
-
Dye Synthesis : The 2-methoxy-4-nitroaniline core is a known precursor in the dye industry.[3][4] The carboxylic acid functionality allows it to be covalently linked to fabrics or polymers, potentially creating novel functional dyes.
-
Material Science : The molecule could be used as a monomer or functionalizing agent for polymers, imparting specific properties such as UV-absorption or pH-responsiveness.
Conclusion
4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid is a compound with significant potential as a synthetic intermediate. This guide provides a robust and scientifically grounded framework for its synthesis and characterization. By detailing a proposed experimental pathway, including the rationale behind procedural choices and a comprehensive plan for structural verification, this document serves as a foundational resource for researchers aiming to synthesize and explore the properties and applications of this novel molecule.
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